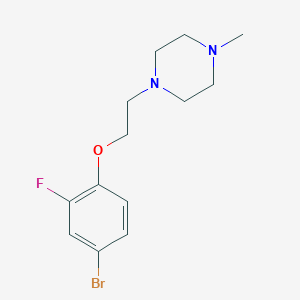

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine

CAS No.: 1704081-41-3

Cat. No.: VC3409451

Molecular Formula: C13H18BrFN2O

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704081-41-3 |

|---|---|

| Molecular Formula | C13H18BrFN2O |

| Molecular Weight | 317.2 g/mol |

| IUPAC Name | 1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperazine |

| Standard InChI | InChI=1S/C13H18BrFN2O/c1-16-4-6-17(7-5-16)8-9-18-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9H2,1H3 |

| Standard InChI Key | KUTPHUOSWXHTGQ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F |

| Canonical SMILES | CN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine is characterized by several key identifiers that are essential for its proper classification and study. The compound is identified by CAS number 1704081-41-3 and has a molecular formula of C13H18BrFN2O with a molecular weight of 317.202 g/mol .

The structural features of this compound can be represented through its SMILES notation: CN1CCN(CCOC2=C(F)C=C(Br)C=C2)CC1, which captures the arrangement of atoms and bonds within the molecule . This notation highlights the presence of a 4-methylpiperazine ring linked to a 4-bromo-2-fluorophenoxy group through an ethylene bridge.

Table 1: Key Identification Parameters of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine

| Parameter | Information |

|---|---|

| CAS Number | 1704081-41-3 |

| Molecular Formula | C13H18BrFN2O |

| Molecular Weight | 317.202 g/mol |

| SMILES Notation | CN1CCN(CCOC2=C(F)C=C(Br)C=C2)CC1 |

| Purity (Commercial) | 95% |

| Recommended Storage | 2-8°C |

Structural Features and Comparisons

The structure of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine consists of several key functional groups that contribute to its chemical behavior and potential applications. The molecule contains:

-

A piperazine ring with a methyl substituent at the 4-position

-

An ethylene bridge connecting the piperazine to the phenoxy group

-

A phenoxy group with bromine at the 4-position and fluorine at the 2-position

When compared to structurally related compounds, several important differences and similarities can be observed. For instance, 1-[2-(4-bromophenoxy)ethyl]-4-ethylpiperazine differs by having an ethyl group on the piperazine and lacking the fluorine substituent on the phenoxy ring . The structural variations between these compounds can significantly influence their physicochemical properties and biological activities.

Physicochemical Properties

Physical Properties and Stability

While specific physical property data for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine is limited in the available literature, certain characteristics can be inferred based on its structural features and recommended storage conditions. The compound is recommended to be stored at 2-8°C, suggesting moderate stability under refrigeration conditions .

Chemical Reactivity

The reactivity of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine is largely determined by its functional groups. The compound contains several potentially reactive sites:

-

The tertiary nitrogen of the piperazine ring can participate in nucleophilic substitution reactions and coordinate with Lewis acids.

-

The secondary nitrogen bearing the methyl group can undergo alkylation and acylation reactions.

-

The bromine substituent on the phenoxy ring provides a site for various coupling reactions, including Suzuki-Miyaura coupling.

-

The fluorine atom enhances the electron-withdrawing character of the phenoxy ring, potentially influencing the reactivity of adjacent positions.

Synthesis and Preparation Methods

Synthetic Pathways

Based on synthetic approaches for similar compounds, the preparation of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine likely involves a multi-step process. A plausible synthetic route may include:

-

Initial preparation of a 2-(4-bromo-2-fluorophenoxy)ethyl intermediate through the reaction of 4-bromo-2-fluorophenol with an appropriate ethylating agent.

-

Subsequent reaction of this intermediate with 4-methylpiperazine to yield the final product.

Drawing from approaches used for related compounds such as 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine, the synthesis might involve reactions in the presence of bases such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.

Purification Techniques

To achieve the reported commercial purity of 95% , several purification techniques are likely employed. These may include:

-

Column chromatography using silica gel with appropriate solvent systems

-

Recrystallization from suitable solvent combinations

-

Distillation under reduced pressure for initial purification

-

Preparative HPLC for higher purity requirements

Biological Activity and Applications

Structure-Activity Relationship Considerations

The specific structural features of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine contribute to its potential biological activity profile:

-

The methylpiperazine ring is a common pharmacophore in many CNS-active compounds and can contribute to binding with neurotransmitter receptors and transporters.

-

The ethylene bridge provides flexibility that can influence receptor binding and selectivity.

-

The halogen substituents (bromine and fluorine) on the phenoxy ring can enhance lipophilicity, metabolic stability, and binding interactions through halogen bonding.

Table 2: Comparative Analysis of Structural Features and Their Potential Impact on Activity

| Structural Feature | Potential Impact on Activity |

|---|---|

| 4-Methylpiperazine | Interaction with neurotransmitter receptors; potential CNS activity |

| Ethylene bridge | Provides conformational flexibility; influences receptor binding |

| 4-Bromo substitution | Enhances lipophilicity; provides site for metabolic stability |

| 2-Fluoro substitution | Alters electronic properties; can enhance binding through halogen bonding |

| Phenoxy group | Contributes to lipophilicity; potential for π-π interactions with proteins |

Research Applications

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine has several potential research applications:

-

As a chemical intermediate in the synthesis of more complex molecules with potential pharmaceutical applications

-

As a molecular probe for studying receptor binding and specificity

-

In structure-activity relationship studies to understand the impact of halogen substitution patterns on biological activity

-

As a potential lead compound for the development of novel therapeutic agents

Future Research Directions

Synthetic Methodology Development

Future research on 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine may focus on developing more efficient synthetic methodologies. Potential areas of investigation include:

-

Development of one-pot synthetic procedures to minimize isolation of intermediates

-

Application of green chemistry principles to reduce environmental impact

-

Exploration of catalytic methods for key transformation steps

-

Development of asymmetric synthetic approaches if stereogenic centers are present or introduced

Structure-Property Relationship Studies

Comprehensive structure-property relationship studies could provide valuable insights into how structural modifications affect the physicochemical and biological properties of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine. These studies might investigate:

-

The effect of varying the halogen substitution pattern on the phenoxy ring

-

The impact of changing the length of the alkyl linker between the phenoxy and piperazine moieties

-

The influence of different substituents on the piperazine ring

-

The role of the ether linkage versus direct attachment or other linkers

Biological Evaluation

Future biological evaluation of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine might include:

-

Receptor binding studies to identify potential biological targets

-

In vitro and in vivo studies to evaluate pharmacological activities

-

Metabolism and pharmacokinetic studies to understand its biological fate

-

Structure-based drug design to optimize interactions with identified targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume